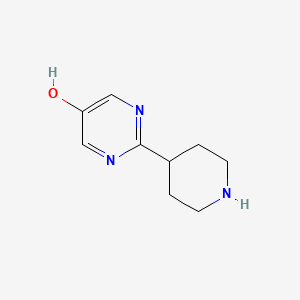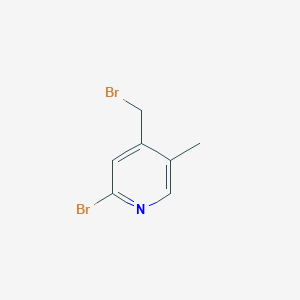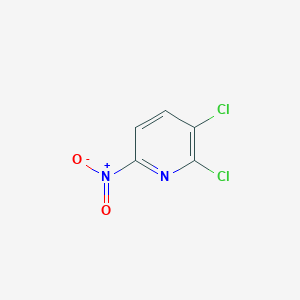
2,3-Dichloro-6-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-6-nitropyridine is a chemical compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6-nitropyridine can be synthesized through the nitration of 2,3-dichloropyridine. The nitration process typically involves the use of nitric acid as the nitrating agent and sulfuric acid as the solvent. The reaction is carried out at a temperature range of 20-150°C for 10-40 hours . Another method involves the use of N,N-dimethylformamide and triphosgene, where 2,6-dihydroxy-3-nitropyridine is reacted at 80-85°C for 6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-6-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: It can undergo macrocyclic condensation reactions with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Major Products
Nucleophilic Substitution: The major products are substituted pyridines where the chlorine atoms are replaced by the nucleophiles.
Reduction: The major product is 2,3-dichloro-6-aminopyridine.
Aplicaciones Científicas De Investigación
2,3-Dichloro-6-nitropyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-6-nitropyridine involves its reactivity towards nucleophiles and its ability to undergo reduction reactions. The nitro group in the compound is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. The chlorine atoms can be displaced by nucleophiles, leading to the formation of various substituted pyridines . The reduction of the nitro group to an amino group involves the transfer of electrons and protons, facilitated by a catalyst .
Comparación Con Compuestos Similares
2,3-Dichloro-6-nitropyridine can be compared with other similar compounds such as:
2,6-Dichloro-3-nitropyridine: Similar in structure but with different positions of the chlorine and nitro groups, leading to different reactivity and applications.
2,5-Dichloro-3-nitropyridine: Another isomer with distinct chemical properties and uses.
2,4-Dichloro-5-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular synthetic applications .
Propiedades
IUPAC Name |
2,3-dichloro-6-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBGUZXUCHBFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
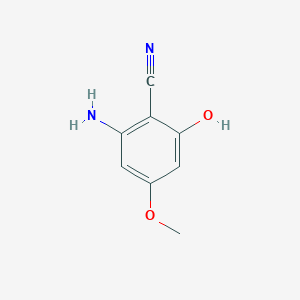


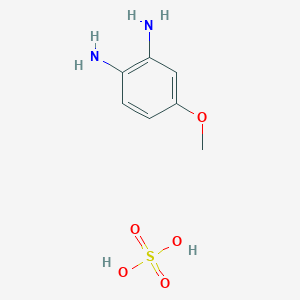
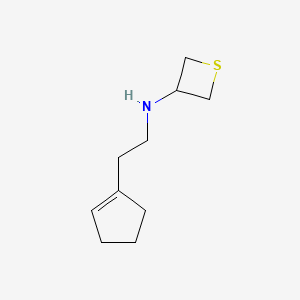
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)
